molecular formula C10H21N B13583639 [(3,3-Dimethylcyclohexyl)methyl](methyl)amine

[(3,3-Dimethylcyclohexyl)methyl](methyl)amine

Cat. No.: B13583639
M. Wt: 155.28 g/mol
InChI Key: UXRLWKZOLCXLOE-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclohexyl)methylamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a dimethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Formation of the intermediate: 3,3-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium borohydride.

    Reduction: The intermediate is then reduced to form (3,3-Dimethylcyclohexyl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (3,3-Dimethylcyclohexyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic hydrogenation: Using a metal catalyst such as palladium or platinum.

    High-pressure reactors: To facilitate the reaction at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced further to form simpler amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Include oxides and other oxygenated derivatives.

    Reduction products: Include simpler amines and hydrocarbons.

    Substitution products: Include alkylated or acylated amines.

Scientific Research Applications

(3,3-Dimethylcyclohexyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor binding: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

(3,3-Dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:

    N,N-Dimethylcyclohexylamine: Similar structure but with different substituents.

    Cyclohexyldimethylamine: Another related compound with a cyclohexane ring.

    Dimethylaminocyclohexane: A compound with similar functional groups but different arrangement.

Uniqueness

(3,3-Dimethylcyclohexyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its unique arrangement of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-(3,3-dimethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21N/c1-10(2)6-4-5-9(7-10)8-11-3/h9,11H,4-8H2,1-3H3

InChI Key

UXRLWKZOLCXLOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)CNC)C

Origin of Product

United States

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